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Cat. No.: B7823277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Propylidene phthalide (FEMA Number 2952, CAS Number 17369-59-4) is a synthetic

flavoring substance valued for its unique and potent flavor profile.[1][2] It is a clear, pale yellow

liquid with a characteristic warm, spicy, and herbaceous aroma.[2][3] Its application in the food

industry is centered on its ability to impart and modify savory and sweet flavors, making it a

versatile ingredient in a wide range of products.

1. Flavor Profile & Organoleptic Properties:

Propylidene phthalide possesses a complex flavor profile characterized by the following

notes:

Primary Notes: Herbaceous, celery, spicy, and warm.[3]

Nuances: Green, sweet, lovage, maple, fenugreek, phenolic, and brothy.[3][4]

At a concentration of 25 ppm, its taste is described as green, celery-like, sweet, and

reminiscent of lovage with vegetative and herbal undertones.[4] This profile makes it

particularly suitable for enhancing savory flavors.

2. Applications in Food Products:
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Propylidene phthalide is recognized as a Generally Recognized as Safe (GRAS) flavoring

substance by the Flavor and Extract Manufacturers Association (FEMA).[5] Its use is permitted

in a variety of food categories.

Savory Products: It is widely employed to enhance the character of soups, sauces,

seasoning blends, and vegetarian products.[6] Its celery and spicy notes make it an excellent

choice for broths, gravies, and marinades.[3]

Confectionery and Baked Goods: In sweeter applications, it can be used to add complexity

and unique flavor dimensions. It is particularly effective in maple and brown sugar flavorings.

[3]

Beverages: It can be utilized in celery tonics and other herbal beverages to provide a

distinctive aromatic lift.[3]

3. Regulatory Status:

Propylidene phthalide is regulated as a synthetic flavoring substance for direct addition to

food for human consumption under 21 CFR 172.515 by the U.S. Food and Drug Administration

(FDA).[1] It is also recognized by the Joint FAO/WHO Expert Committee on Food Additives

(JECFA).[5]

4. Stability & Handling:

Propylidene phthalide is generally stable under typical food processing conditions. However,

as a lactone, it may be susceptible to hydrolysis under strongly acidic or alkaline conditions,

especially at elevated temperatures. It is combustible and incompatible with strong oxidizing

agents.[7] For handling, standard laboratory safety precautions should be observed, including

the use of gloves and eye protection.

Quantitative Data Summary
The following table summarizes the available quantitative data for the application of

propylidene phthalide in food.
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Parameter Value Food Category Reference

Average Maximum

Usage Level
5.0 ppm Baked Goods

5.0 ppm Frozen Dairy [4]

5.0 ppm Fruit Ices [4]

5.0 ppm Hard Candy [4]

5.0 ppm Condiments, Relishes [8]

8.0 ppm Baked Goods [8]

Taste Description

Concentration
25.0 ppm Not specified [4]

Physical Properties

Boiling Point 170 °C at 12 mmHg - [7]

Density 1.122 g/mL at 25 °C - [2]

Solubility

Insoluble in water;

soluble in oils and

ethanol.

- [2]

Experimental Protocols
Protocol 1: Sensory Evaluation of Propylidene Phthalide in a Savory Broth

Objective: To determine the sensory threshold and optimal concentration of propylidene
phthalide in a simple savory broth.

Materials:

Propylidene phthalide (food grade)

Vegetable broth (low sodium, unflavored)

Deionized water
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Precision balance

Volumetric flasks and pipettes

Sensory evaluation booths

Standard sensory evaluation software or ballots

Procedure:

Stock Solution Preparation: Prepare a 1000 ppm stock solution of propylidene phthalide in

a suitable solvent like ethanol.

Sample Preparation:

Prepare a series of dilutions of the stock solution in the vegetable broth to achieve

concentrations ranging from 0.1 ppm to 10 ppm.

A control sample of the plain vegetable broth should also be prepared.

Panelist Selection and Training:

Recruit 15-20 panelists with prior experience in sensory evaluation.

Conduct a brief training session to familiarize them with the flavor profile of celery and

related herbal notes.

Sensory Evaluation Method (Triangle Test):

Present panelists with three coded samples, two of which are identical (either control or a

specific concentration) and one is different.

Ask panelists to identify the odd sample.

Repeat this for each concentration level to determine the detection threshold.

Sensory Evaluation Method (Rating Test):
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Present panelists with the series of coded samples (including the control) in a randomized

order.

Ask panelists to rate the intensity of the "celery/herbal" flavor on a 9-point scale (1 = not

perceptible, 9 = extremely strong).

Data Analysis:

Analyze the triangle test data to determine the statistically significant detection threshold.

Analyze the rating test data to determine the concentration-response relationship and

identify the optimal concentration range for the desired flavor impact.

Protocol 2: Stability Assessment of Propylidene Phthalide in a Beverage Model System

Objective: To evaluate the stability of propylidene phthalide under accelerated storage

conditions in a beverage model system.

Materials:

Propylidene phthalide

Citric acid buffer solutions (pH 3.0, 5.0, and 7.0)

Ethanol

Amber glass vials with screw caps

Incubators set at 25°C, 40°C, and 60°C

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

Sample Preparation:

Prepare solutions of propylidene phthalide (e.g., 10 ppm) in each of the pH buffer

solutions.
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Dispense the solutions into amber glass vials, ensuring minimal headspace.

Storage Conditions:

Store the vials in the incubators at the different temperatures.

Time Points for Analysis:

Analyze the samples at time zero and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

Analytical Method (GC-MS):

Sample Extraction: Perform a liquid-liquid extraction of the beverage model system with a

suitable solvent (e.g., dichloromethane).

GC-MS Analysis:

Injector: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

Mass Spectrometer: Electron ionization (70 eV), scan range m/z 40-350.

Quantification: Use an internal standard method for accurate quantification.

Data Analysis:

Calculate the percentage of propylidene phthalide remaining at each time point for each

storage condition.

Determine the degradation kinetics and estimate the shelf-life under normal storage

conditions.

Visualizations
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Figure 1: Workflow for the sensory evaluation of propylidene phthalide.
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Figure 2: Workflow for the stability assessment of propylidene phthalide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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